molecular formula C27H28N2 B14420292 4,4'-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline) CAS No. 84219-15-8

4,4'-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline)

Cat. No.: B14420292
CAS No.: 84219-15-8
M. Wt: 380.5 g/mol
InChI Key: SLYJFDHKBRJRLX-UHFFFAOYSA-N
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Description

4,4’-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline) is an organic compound that serves as an intermediate in the manufacture of dyes and other chemical products. It is known for its role in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline) typically involves the reaction of naphthalene derivatives with N,N-dimethylaniline under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through crystallization or sublimation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4,4’-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired product, but typically involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions include various dyes, intermediates for pharmaceuticals, and other organic compounds used in different industries .

Scientific Research Applications

4,4’-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,4’-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline) exerts its effects involves interactions with various molecular targets. It can act as an electron donor or acceptor, facilitating redox reactions. The pathways involved include the activation of specific enzymes and the formation of reactive intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4,4’-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline) include:

  • 4,4’-Methylenebis(N,N-dimethylaniline)
  • N,N,N’,N’-Tetramethyl-4,4’-diaminodiphenylmethane
  • Michler’s base

Uniqueness

What sets 4,4’-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline) apart is its unique structure, which allows it to participate in a broader range of chemical reactions compared to its analogs. Its applications in dye manufacture and scientific research further highlight its versatility and importance .

Properties

CAS No.

84219-15-8

Molecular Formula

C27H28N2

Molecular Weight

380.5 g/mol

IUPAC Name

4-[[4-(dimethylamino)phenyl]-naphthalen-2-ylmethyl]-N,N-dimethylaniline

InChI

InChI=1S/C27H28N2/c1-28(2)25-15-11-21(12-16-25)27(22-13-17-26(18-14-22)29(3)4)24-10-9-20-7-5-6-8-23(20)19-24/h5-19,27H,1-4H3

InChI Key

SLYJFDHKBRJRLX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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